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Compound of Interest

Compound Name: Celesticetin

Cat. No.: B1194208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Celesticetin, a member of the lincosamide class of antibiotics, represents a significant scaffold

for the development of novel antibacterial agents. Produced by Streptomyces caelestis, its

unique structure, characterized by a substituted proline moiety linked to an unusual thio-octose

sugar, has been the subject of extensive research. This guide provides an in-depth exploration

of the natural variants of celesticetin and the derivatives that have been developed, with a

focus on their synthesis, biological activity, and the experimental methodologies employed in

their characterization.

Natural Variants of Celesticetin
The lincosamide family, to which celesticetin belongs, is a relatively small group of naturally

occurring antibiotics. The primary natural variants of celesticetin are lincomycin and Bu-2545.

These compounds share a common biosynthetic origin but differ in their structural features,

which in turn influences their biological activity.

Lincomycin, produced by Streptomyces lincolnensis, is the most well-known lincosamide and is

used clinically. It differs from celesticetin in the amino acid moiety, incorporating a 4-propyl-L-

proline residue instead of the L-proline found in celesticetin. This structural difference

contributes to its generally higher antibacterial potency.

Bu-2545, another natural lincosamide, is structurally more similar to celesticetin, also

containing an L-proline moiety. However, it lacks the salicylate group present in celesticetin.
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This key difference significantly impacts its antibacterial efficacy, rendering it less active than

both lincomycin and celesticetin.

Derivatives of Celesticetin: A New Frontier in
Antibiotic Development
The majority of celesticetin derivatives have been generated through innovative approaches

that leverage the inherent flexibility of its biosynthetic pathway. Combinatorial biosynthesis, a

technique that combines genetic engineering with synthetic chemistry, has been instrumental in

creating a large library of novel lincosamides.

Biosynthetically Engineered Derivatives
The final step in the biosynthesis of celesticetin is the attachment of a salicylic acid moiety to

the desalicetin core, a reaction catalyzed by the acyl-CoA ligase Ccb2 and the acyltransferase

Ccb1.[1] A pivotal discovery was the relaxed substrate specificity of these enzymes, which

allows for the incorporation of a wide array of benzoic acid derivatives in place of salicylic acid.

This has enabled the creation of over 150 novel hybrid lincosamides.[1][2]

By combining elements of the lincomycin and celesticetin biosynthetic pathways, researchers

have created novel hybrid molecules. Notable examples include CELIN and its O-demethylated

counterpart, ODCELIN. CELIN incorporates the 4-propyl side chain characteristic of lincomycin

with the salicylate moiety of celesticetin.[1]

Structure-Activity Relationship
The antibacterial activity of celesticetin and its derivatives is significantly influenced by two

main structural features:

The 4-Alkyl Chain on the Proline Moiety: The presence of a 4-propyl chain, as seen in

lincomycin and the hybrid CELIN, generally enhances antibacterial activity compared to the

unsubstituted proline in celesticetin.[1]

The Salicylate Moiety: The salicylate group is crucial for potent antibacterial effect.

Derivatives lacking this moiety, such as Bu-2545 and desalicetin, exhibit considerably lower

activity.[1]
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Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the antibacterial activity of

celesticetin and some of its key variants and derivatives. The Minimum Inhibitory

Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that

prevents visible growth of a bacterium.

Compound Test Organism MIC (µM) Reference

Celesticetin Kocuria rhizophila 1.6 [3]

Lincomycin Kocuria rhizophila 0.4 [3]

CELIN Kocuria rhizophila 0.1 [3]

Experimental Protocols
This section details the methodologies for the key experiments cited in the development and

evaluation of celesticetin derivatives.

In Vitro Synthesis of Hybrid Lincosamides
The enzymatic synthesis of hybrid lincosamides is performed by combining purified

biosynthetic enzymes with precursor molecules.

Materials:

Purified recombinant enzymes from the celesticetin biosynthetic pathway (e.g., CcbF, Ccb5,

Ccb4, Ccb2, Ccb1)

Lincomycin intermediate 2a (or other suitable precursor)

Benzoic acid derivatives

ATP, Coenzyme A

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

LC-MS system for analysis
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Protocol:

A reaction mixture is prepared containing the precursor molecule, the desired benzoic acid

derivative, ATP, and Coenzyme A in the reaction buffer.

The purified enzymes (CcbF, Ccb5, Ccb4, Ccb2, and Ccb1) are added to the reaction

mixture.

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration

(e.g., 2-4 hours).

The reaction is quenched, and the products are extracted.

The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-

MS) to identify and quantify the newly synthesized lincosamide derivatives.[1]

Antibacterial Susceptibility Testing (Agar Diffusion
Assay)
The antibacterial activity of the synthesized compounds is commonly assessed using the agar

diffusion method.

Materials:

Bacterial strain (e.g., Kocuria rhizophila)

Nutrient agar plates

Sterile paper discs

Solutions of the test compounds at known concentrations

Incubator

Protocol:

A lawn of the test bacterium is spread evenly onto the surface of a nutrient agar plate.
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Sterile paper discs are impregnated with known concentrations of the test compounds.

The impregnated discs are placed on the surface of the agar plate.

The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

The diameter of the zone of inhibition (the area around the disc where bacterial growth is

prevented) is measured. The size of the zone is proportional to the antibacterial activity of

the compound.[4]

Visualizations
The following diagrams illustrate key pathways and workflows related to the study of

celesticetin and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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